REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([NH2:11])=[C:4]([O:12][CH3:13])[CH:3]=1.OS(O)(=O)=O.[CH3:19][C:20](O)=[O:21]>CC(OC(C)=O)=O>[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([NH:11][C:20](=[O:21])[CH3:19])=[C:4]([O:12][CH3:13])[CH:3]=1
|
Name
|
|
Quantity
|
27.85 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)[N+](=O)[O-])N)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)OC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 70° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
kept at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The formed precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.45 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |